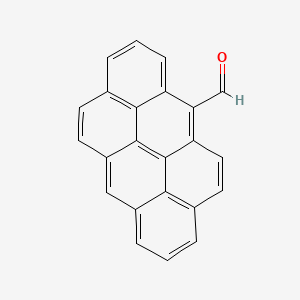

Dibenzo(def,mno)chrysene-12-carboxaldehyde

Description

Dibenzo(def,mno)chrysene-12-carboxaldehyde (CAS: 63040-55-1) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₂₅H₁₄O and a molecular weight of 330.39 g/mol . Structurally, it consists of a chrysene backbone fused with two additional benzene rings and a carboxaldehyde functional group at the 12-position.

Key properties include:

- Toxicity: Poisonous via ingestion (LDLo: 800 µg/kg in frogs) and intravenous routes (LDLo: 400 mg/kg in dogs) .

- Carcinogenicity: Classified as a questionable carcinogen with experimental tumorigenic data (subcutaneous TDLo: 72 mg/kg in mice over 9 weeks) .

- Thermal Stability: Decomposes upon heating to emit toxic NOₓ fumes and acrid smoke .

PAHs like this compound are ubiquitous environmental contaminants formed during incomplete combustion of organic materials, with occupational exposure linked to elevated cancer risks .

Properties

IUPAC Name |

hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene-12-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12O/c24-12-19-17-6-2-4-14-7-8-16-11-15-5-1-3-13-9-10-18(19)23(20(13)15)22(16)21(14)17/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWOIXYGKFRHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=C(C6=CC=C5)C=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212344 | |

| Record name | Dibenzo(def,mno)chrysene-12-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63040-55-1 | |

| Record name | Dibenzo(def,mno)chrysene-12-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063040551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(def,mno)chrysene-12-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo(def,mno)chrysene-12-carboxaldehyde typically involves the functionalization of dibenzo(def,mno)chrysene. One common method includes the formylation of dibenzo(def,mno)chrysene using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 12-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(def,mno)chrysene-12-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Dibenzo(def,mno)chrysene-12-carboxylic acid.

Reduction: Dibenzo(def,mno)chrysene-12-hydroxymethyl.

Substitution: Various substituted dibenzo(def,mno)chrysene derivatives depending on the electrophile used.

Scientific Research Applications

Dibenzo(def,mno)chrysene-12-carboxaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.

Biology: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of dibenzo(def,mno)chrysene-12-carboxaldehyde involves its interaction with various molecular targets. Its polycyclic aromatic structure allows it to intercalate with DNA, potentially disrupting normal cellular processes. Additionally, its formyl group can participate in various chemical reactions, modifying biological molecules and affecting their function.

Comparison with Similar Compounds

6-Methyldibenzo(def,mno)chrysene-12-carboxaldehyde

- Molecular Formula : C₂₆H₁₆O

- Molecular Weight : 344.42 g/mol

- CAS Number : 2732-09-4

- Key Differences: A methyl group at the 6-position increases molecular weight by 14.03 g/mol compared to the parent carboxaldehyde. Toxicity: Shares identical subcutaneous TDLo values (72 mg/kg in mice) and carcinogenic classification ("questionable carcinogen") as the non-methylated derivative . Thermal Decomposition: Emits acrid smoke and irritating fumes, similar to the parent compound .

Anthanthrene (Dibenzo[def,mno]chrysene)

- Molecular Formula : C₂₂H₁₂

- Molecular Weight : 276.33 g/mol

- CAS Number : 191-26-4

- Key Differences: Lacks the carboxaldehyde functional group, reducing polarity and likely altering solubility. Physical Properties: Melting point = 133–134°C ; thermodynamic data (e.g., gas-phase heat capacity) are well-documented .

Other Methylated Derivatives

- Examples include 5-Methyldibenzo(b,def)chrysene and 14-Methyldibenzo(b,def)chrysene-7-carboxaldehyde .

Comparative Data Table

Key Findings and Implications

Toxicity Consistency : Both carboxaldehyde derivatives exhibit identical tumorigenic TDLo values, suggesting similar mechanisms of action .

Environmental Relevance : As PAH derivatives, these compounds likely persist in ecosystems and pose inhalation or dermal exposure risks in industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.